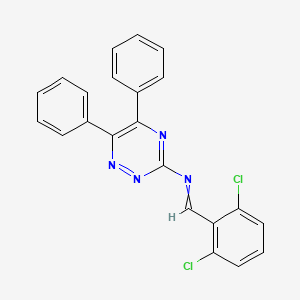
1-(2,6-Dichlorophenyl)-N-(5,6-diphenyl-1,2,4-triazin-3-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dichlorophenyl)-N-(5,6-diphenyl-1,2,4-triazin-3-yl)methanimine is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring a triazine ring and dichlorophenyl and diphenyl groups, suggests potential utility in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichlorophenyl)-N-(5,6-diphenyl-1,2,4-triazin-3-yl)methanimine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of Dichlorophenyl and Diphenyl Groups: The dichlorophenyl and diphenyl groups are introduced through substitution reactions, often using halogenated precursors and suitable catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichlorophenyl)-N-(5,6-diphenyl-1,2,4-triazin-3-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorophenyl)-N-(5,6-diphenyl-1,2,4-triazin-3-yl)methanimine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. Detailed studies are required to elucidate the exact mechanisms and targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-Dichlorophenyl)-N-(4,5-diphenyl-1,2,3-triazin-3-yl)methanimine
- 1-(2,6-Dichlorophenyl)-N-(5,6-diphenyl-1,2,4-triazin-3-yl)ethanimine
Uniqueness
The uniqueness of 1-(2,6-Dichlorophenyl)-N-(5,6-diphenyl-1,2,4-triazin-3-yl)methanimine lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial use.
Properties
CAS No. |
142077-43-8 |
|---|---|
Molecular Formula |
C22H14Cl2N4 |
Molecular Weight |
405.3 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)-N-(5,6-diphenyl-1,2,4-triazin-3-yl)methanimine |
InChI |
InChI=1S/C22H14Cl2N4/c23-18-12-7-13-19(24)17(18)14-25-22-26-20(15-8-3-1-4-9-15)21(27-28-22)16-10-5-2-6-11-16/h1-14H |
InChI Key |
UOMCVUYAPNPJJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)N=CC3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















